Functional Switch from Negative Allosteric Modulator (FzM1) to Agonist (FzM1.8)
FzM1.8 is derived from FzM1, a negative allosteric modulator (NAM) of FZD4. A single chemical modification—replacement of the thiophene group in FzM1 with a carboxylic acid moiety in FzM1.8—induces a complete functional reversal, switching the molecule from an inhibitor to an agonist of WNT signaling [1]. This demonstrates a binary functional outcome based on a targeted structural change, providing a powerful tool for studying allosteric regulation.
| Evidence Dimension | Functional effect on FZD4/WNT signaling |
|---|---|
| Target Compound Data | Agonist: Activates WNT/β-catenin pathway (pEC50 = 6.4) |
| Comparator Or Baseline | FzM1 (parent compound): Negative allosteric modulator; inhibits WNT5A-dependent WRE activity (log EC50inh = -6.2) |
| Quantified Difference | Complete functional inversion from inhibition to activation |
| Conditions | Cellular WNT signaling assays; FZD4-expressing systems |
Why This Matters
This provides a unique matched-pair of agonist/antagonist probes for FZD4, enabling precise dissection of allosteric control mechanisms.
- [1] Riccio G, Bottone S, La Regina G, et al. A Negative Allosteric Modulator of WNT Receptor Frizzled 4 Switches into an Allosteric Agonist. Biochemistry. 2018;57(5):839-851. View Source
